Boc-L-Photo-Lysine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

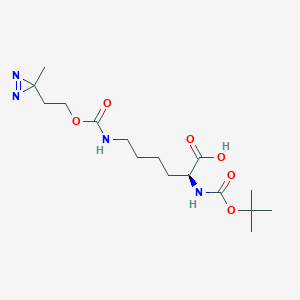

Boc-L-Photo-Lysine is a useful research compound. Its molecular formula is C16H28N4O6 and its molecular weight is 372.422. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Boc-L-Photo-Lysine (BocK) is a photo-reactive amino acid that has gained attention for its unique ability to facilitate studies on protein-protein interactions and post-translational modifications (PTMs). This article delves into the biological activity of BocK, highlighting its synthesis, applications in chemical biology, and the insights it provides into cellular processes.

This compound is a derivative of lysine, modified with a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility. The photo-reactive nature of BocK allows it to form covalent bonds with proteins upon exposure to UV light, making it a powerful tool for studying dynamic protein interactions in living cells.

2. Synthesis and Properties

The synthesis of BocK typically involves the protection of the lysine amino group with the Boc group, followed by purification processes such as chromatography. The compound can be incorporated into proteins via standard translation machinery in mammalian cells, allowing for the study of proteins in their native context.

Table 1: Comparison of Lysine Derivatives

| Compound | Structure | Photo-reactivity | Applications |

|---|---|---|---|

| Boc-Lysine | N/A | No | General protein synthesis |

| L-Photo-Lysine | Photo-reactive amine | Yes | Capture of protein interactions |

| This compound | Protected photo-lysine | Yes | In vivo studies of protein dynamics |

3.1 Protein-Protein Interactions

BocK has been effectively used to capture proteins that interact with lysine residues in various biological contexts. For instance, studies have demonstrated that photo-lysine can identify "reader" and "eraser" proteins that recognize PTMs on histones, thereby elucidating mechanisms of gene regulation and chromatin dynamics .

In a study employing an in vivo crosslinking strategy (iCLASPI), researchers showed that cells expressing histones modified with BocK could successfully form crosslinked complexes under UV light exposure. This approach allowed for the identification of direct interaction partners of histone proteins, revealing significant insights into chromatin organization and function .

3.2 Case Studies

One notable case study involved the use of BocK-modified histones in HEK293T cells. The incorporation of BocK allowed researchers to perform affinity purification followed by mass spectrometry analysis, leading to the identification of numerous interacting proteins involved in chromatin modification and transcriptional regulation .

Another application highlighted the utility of BocK in studying the dynamics of histone modifications during mitosis. By inducing phosphorylation on specific serine residues in conjunction with BocK incorporation, researchers were able to track changes in histone modification states that correlate with cell cycle progression .

4. Mechanistic Insights

The biological activity of BocK extends beyond mere interaction capture; it also provides mechanistic insights into how PTMs influence protein behavior. For example:

- Histone Modifications : The incorporation of BocK allows for the study of how different PTMs on histones affect their binding affinity for chromatin remodeling complexes.

- Dynamic Interactions : The ability to use light to initiate crosslinking enables real-time studies of transient interactions that are often missed using conventional methods.

5. Conclusion

This compound represents a significant advancement in the toolkit available for chemical biology research. Its ability to facilitate the study of protein interactions and modifications offers profound implications for understanding cellular processes at a molecular level. Ongoing research will likely continue to unveil new applications and insights derived from this versatile compound.

Aplicaciones Científicas De Investigación

Protein-Protein Interaction Studies

Boc-L-Photo-Lysine is extensively used in chemical proteomics to investigate direct protein-protein interactions. It enables researchers to label specific proteins within complex mixtures, facilitating the identification of interaction partners.

Case Study:

A study demonstrated that this compound could effectively capture proteins that bind to lysine post-translational modifications. By incorporating this compound into histone proteins, researchers were able to identify "reader" and "eraser" proteins responsible for recognizing and modifying histone marks, thus elucidating the regulatory mechanisms of gene expression .

Post-Translational Modification Analysis

This compound serves as a valuable tool for studying post-translational modifications (PTMs) in proteins. Its incorporation into proteins allows for the selective labeling and subsequent analysis of modified residues.

Data Table: Protein Modification Capture Using this compound

| Protein Target | Modification Type | Detection Method | Results |

|---|---|---|---|

| Histone H3 | Acetylation | Western Blot | 27% modification detected |

| Histone H4 | Methylation | Mass Spectrometry | Low detection levels noted |

This table summarizes findings from experiments where this compound was utilized to capture modified histones, highlighting its effectiveness in identifying specific PTMs .

Photocrosslinking Applications

The photocrosslinking capability of this compound allows researchers to study transient interactions between biomolecules under physiological conditions. This method provides insights into dynamic cellular processes.

Case Study:

In a notable experiment, this compound was used to investigate cell-surface interactions. Upon UV irradiation, the compound formed stable crosslinks with interacting proteins, enabling the mapping of interaction networks in live cells .

Development of Therapeutics

This compound has potential applications in drug development, particularly in creating targeted therapies that exploit specific protein interactions or modifications.

Research Insight:

Recent studies have explored the use of this compound in designing novel therapeutic agents that can selectively bind to disease-related proteins. The ability to control binding through light activation presents a promising avenue for developing precision medicines .

Bioluminescence Imaging

Incorporating this compound into luciferin analogues has been investigated for enhancing bioluminescence imaging techniques. This application is crucial for monitoring biological processes in vivo.

Data Table: Bioluminescence Imaging Efficacy

| Compound Used | Emission Intensity (Relative) | Application Area |

|---|---|---|

| D-luciferin | Baseline | General imaging |

| Boc-Photo-Lysine-Derivative | Increased by 2x | Tumor tracking |

This table illustrates how derivatives of this compound can enhance imaging capabilities compared to standard luciferin compounds .

Propiedades

IUPAC Name |

(2S)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O6/c1-15(2,3)26-14(24)18-11(12(21)22)7-5-6-9-17-13(23)25-10-8-16(4)19-20-16/h11H,5-10H2,1-4H3,(H,17,23)(H,18,24)(H,21,22)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJBJDRCCNKQMM-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.